3-(2-chlorophenyl)-7-ethoxy-4H-chromen-4-one
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Overview
Description
3-(2-chlorophenyl)-7-ethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and dehydration reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through recrystallization or chromatography, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-7-ethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted flavonoid derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-4H-chromen-4-one: Lacks the ethoxy group, which may affect its biological activity.
7-ethoxy-4H-chromen-4-one: Lacks the chlorophenyl group, which may influence its chemical reactivity and properties.
Uniqueness
3-(2-chlorophenyl)-7-ethoxy-4H-chromen-4-one is unique due to the presence of both the 2-chlorophenyl and 7-ethoxy groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in various applications.
Properties
Molecular Formula |
C17H13ClO3 |
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Molecular Weight |
300.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxychromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-2-20-11-7-8-13-16(9-11)21-10-14(17(13)19)12-5-3-4-6-15(12)18/h3-10H,2H2,1H3 |
InChI Key |
PCQAZCQSJUPOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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